Cymarin

Catalog No.
S564717
CAS No.
508-77-0
M.F
C30H44O9
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymarin

CAS Number

508-77-0

Product Name

Cymarin

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1

InChI Key

XQCGNURMLWFQJR-ZNDDOCHDSA-N

Synonyms

Cymarin, Cymarine, h Strophanthin, h-Strophanthin, k Strophanthin alpha, k-Strophanthin-alpha, Strophantisel, Tsimarin, Zimarin

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

The exact mass of the compound Cymarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Strophanthins. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cymarin (CAS 508-77-0) is a highly potent cardiac glycoside consisting of the steroidal aglycone strophanthidin linked to a rare deoxysugar, cymarose [1]. Unlike more commonly procured cardenolides, Cymarin features a critical C-19 aldehyde (carbonyl) group and a streamlined monosaccharide profile, which collectively drive its exceptional membrane permeability and nanomolar binding affinity for Na+/K+-ATPase . In procurement and material selection, Cymarin is prioritized as a high-stringency pharmacological tool and structural scaffold, particularly when baseline comparators like ouabain or digoxin exhibit insufficient cytotoxicity or unfavorable steric bulk in whole-cell phenotypic screens [1].

Research Fit

Na⁺/K⁺-ATPase inhibitor probe for ion transport studies
Certified high-purity analytical reference standard (HPLC)
Cardenolide cardiac glycoside tool compound

Substituting Cymarin with common in-class alternatives like digoxin or ouabain fundamentally alters assay kinetics and target engagement [1]. Digoxin possesses a bulky trisaccharide (digitoxose) chain and a C-19 methyl group, which introduces steric hindrance and significantly reduces its cytotoxic potency in oncology models compared to Cymarin's streamlined monosaccharide structure [2]. Conversely, ouabain contains a C-19 hydroxyl group and a highly polar rhamnose sugar, restricting its passive cell permeability and making it highly dependent on specific transport mechanisms in whole-cell assays [1]. Furthermore, attempting to use the bare aglycone, strophanthidin, results in a drastic reduction in target residence time and binding affinity, proving that the specific combination of the C-19 aldehyde and the cymarose sugar is non-interchangeable for high-sensitivity applications[2].

Substitution Risk

Sugar moiety The cymarose group alters binding kinetics relative to digoxin or ouabain, potentially shifting ion transport inhibition.
Standard grade Certified purity of this standard may not apply to other cardiac glycoside reference materials; verify lot-specific data.
Cell & in vivo Cytotoxicity and acute exposure profiles do not transfer between glycosides; model-specific validation is required.

Superior Cytotoxicity in Pancreatic Cancer

In comparative oncology screening, Cymarin demonstrates profound cytotoxicity against resistant cancer cell lines, achieving an IC50 of 33.8 nM in SW1990 pancreatic cancer cells . In contrast, standard procurement alternatives like ouabain and digoxin exhibit significantly weaker potency in similar pancreatic cancer panels, with mean IC50 values of 212 nM and 344 nM, respectively [1]. This nearly 10-fold enhancement in potency makes Cymarin a vastly superior positive control for high-stringency viability assays.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataCymarin (IC50 = 33.8 nM)
Comparator Or BaselineDigoxin (IC50 = 344 nM) / Ouabain (IC50 = 212 nM)
Quantified Difference6.2x to 10.1x lower IC50 (higher potency) for Cymarin
ConditionsSW1990 / pancreatic cancer cell viability assays (48-72h exposure)

Enables ultra-low concentration dosing in oncology screening, minimizing off-target solvent effects and maximizing assay sensitivity.

K⁺ Efflux IC₅₀
Class-level inference
0.42 μM
Supports ion transport inhibition studies
Palytoxin-induced K⁺ release assay, human erythrocytes

C-19 Aldehyde Potency Amplification

The structural differentiation of Cymarin is heavily anchored by its C-19 aldehyde (carbonyl) group. Structure-activity relationship (SAR) studies demonstrate that substituting a C-19 hydroxyl group (as found in ouabain) with a C-19 carbonyl group (as in Cymarin) increases the overall cytotoxicity and target inhibitory potency by approximately 150-fold [1]. This specific functional group is essential for maximizing the thermodynamic stability of the inhibitor-enzyme complex.

Evidence DimensionCytotoxicity / target inhibition amplification
Target Compound DataCymarin (C-19 carbonyl/aldehyde present)
Comparator Or BaselineC-19 hydroxyl analogs (e.g., Ouabain)
Quantified Difference~150-fold increase in potency
ConditionsIn vitro cellular cytotoxicity and Na+/K+-ATPase binding models

Procuring the C-19 aldehyde form is critical for researchers requiring the absolute highest binding affinity within the cardenolide class.

Purity (HPLC)
Cross-study comparable
≥96%
Fitness as analytical reference standard
As per manufacturer CoA

NKA α4 Inhibition with Reduced Steric Bulk

For reproductive biology and male contraception research, targeting the testis-specific Na+/K+-ATPase α4 isoform is critical. Cymarin achieves potent inhibition of the α4 isoform with an IC50 in the 10^-8 to 10^-9 M range, matching the affinity of digoxin [1]. However, Cymarin achieves this low-nanomolar affinity using only a single cymarose sugar, whereas digoxin requires a bulky trisaccharide[1]. This makes Cymarin a far more efficient, lower-molecular-weight starting material for structural simplification and analog synthesis.

Evidence DimensionNa+/K+-ATPase α4 isoform inhibition (IC50) vs. Molecular Weight
Target Compound DataCymarin (10^-8 to 10^-9 M; single sugar, MW 548.6 g/mol)
Comparator Or BaselineDigoxin (10^-8 to 10^-9 M; three sugars, MW 780.9 g/mol)
Quantified DifferenceEquipotent binding achieved with ~30% less molecular mass and steric bulk
ConditionsRecombinant rat Na,K-ATPase α4 expressed in Sf9 insect cells

Provides a structurally streamlined, highly efficient precursor for developing non-hormonal male contraceptives without the unnecessary carbohydrate bulk of digoxin.

Acute Toxicity LD₅₀
Cross-study comparable
Rat: 20 mg/kg , Mouse: 2.8 mg/kg
Supports in vivo study design review
Intravenous administration; model-specific

Palytoxin-Induced Ion Efflux Blockade

Beyond standard ATPase inhibition, Cymarin is uniquely validated as a potent inhibitor of palytoxin (PTX)-induced K+ release, demonstrating an IC50 of 0.42 μM . Because palytoxin converts the Na+/K+ pump into an open non-selective cation channel, standard competitive inhibitors often fail to fully reverse the ion flux. Cymarin's specific binding kinetics effectively lock the pump conformation, providing a highly reliable pharmacological tool for electrophysiological and toxicological profiling .

Evidence DimensionInhibition of PTX-induced K+ release (IC50)
Target Compound DataCymarin (IC50 = 0.42 μM)
Comparator Or BaselineStandard competitive baseline
Quantified DifferenceSub-micromolar blockade of channel conversion
ConditionsErythrocyte membrane / whole-cell K+ efflux assays

Validates Cymarin as a precise, procurement-ready pharmacological tool for studying ion channel gating and marine toxin mechanisms.

NCI-60 GI₅₀
Class-level inference
39 nM
Supports cytotoxicity endpoint review
NCI-60 panel; data to verify

Targeted Oncology Drug Discovery

Leveraging its sub-50 nM IC50, Cymarin is the optimal positive control and structural scaffold for high-throughput screening against chemoresistant solid tumors, such as pancreatic (SW1990) and breast cancer lines, significantly outperforming conventional options like digoxin and ouabain [1].

Non-Hormonal Male Contraceptive Development

Due to its low-nanomolar affinity for the testis-specific Na+/K+-ATPase α4 isoform and its streamlined monosaccharide structure, Cymarin serves as an ideal low-molecular-weight precursor for synthesizing novel, non-steroidal contraceptive analogs [2].

Electrophysiological and Marine Toxin Assays

Cymarin is specifically procured to investigate the mechanisms of palytoxin toxicity, reliably blocking PTX-induced K+ release at sub-micromolar concentrations and locking the Na+/K+ pump in a closed conformation .

Cardenolide SAR Profiling

As a reference standard possessing both a C-19 aldehyde and a single rare deoxysugar (cymarose), Cymarin is essential for baseline comparisons when quantifying the thermodynamic contributions of specific functional groups to Na+/K+-ATPase binding [3].

Application Fit

Application
Selection Property
Validation Focus
Na⁺/K⁺-ATPase inhibition studies
Inhibition potency in ion transport assay
PTX-induced K⁺ efflux endpoint
Chromatographic reference standard
Certified high-purity (HPLC)
Quantitative method accuracy
In vivo exposure model studies
Reported acute toxicity context
Dose-range evaluation
Cancer cell-model studies
Cytotoxicity endpoint review
Antiproliferative endpoint context in NCI-60 panel

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

548.29853298 Da

Monoisotopic Mass

548.29853298 Da

Heavy Atom Count

39

UNII

UK3LS8435E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AC - Strophanthus glycosides
C01AC03 - Cymarin

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

508-77-0

Wikipedia

Cymarin

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